molecular formula C22H30N4O5S2 B2546692 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1351649-53-0

1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No. B2546692
CAS RN: 1351649-53-0
M. Wt: 494.63
InChI Key: OJPBLEFVUZNEGE-UHFFFAOYSA-N
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Description

1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C22H30N4O5S2 and its molecular weight is 494.63. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Binding Analysis

One study detailed the molecular interaction of a cannabinoid receptor antagonist, highlighting the conformational analysis and pharmacophore models which could relate to the structural analysis and receptor binding potential of similar complex compounds (Shim et al., 2002). This research could provide insights into how similar compounds might interact with biological receptors, contributing to the understanding of their mechanism of action.

Anticancer and Antimicrobial Evaluation

The anticancer activity of polyfunctional substituted 1,3-thiazoles, which shares a similarity in terms of structural motifs like piperazine substituents, has been evaluated, demonstrating effectiveness against various cancer cell lines. This suggests potential applications of structurally related compounds in cancer research and treatment strategies (Kostyantyn Turov, 2020).

Synthesis and Structural Analysis

Research on the synthesis of novel pyrazolopyrimidines incorporated with sulfonyl groups, including phenylsulfonyl, highlights the methodology for creating complex molecules that could be applicable to the synthesis of the compound , providing a basis for exploring its potential applications in scientific research (Amani M. R. Alsaedi et al., 2019).

Enzymatic Metabolism and Pharmacological Properties

Another study focused on the metabolic pathways of a novel antidepressant, shedding light on the enzymatic interactions and oxidative metabolism which might be relevant for understanding the pharmacokinetics of similar compounds (Mette G. Hvenegaard et al., 2012). This could inform the development of compounds with optimized pharmacological properties and reduced side effects.

properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O5S2/c1-17-22(18(2)26(23-17)19-8-14-32(28,29)16-19)25-12-10-24(11-13-25)21(27)9-15-33(30,31)20-6-4-3-5-7-20/h3-7,19H,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPBLEFVUZNEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.